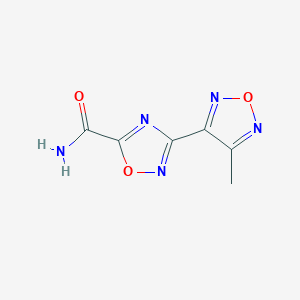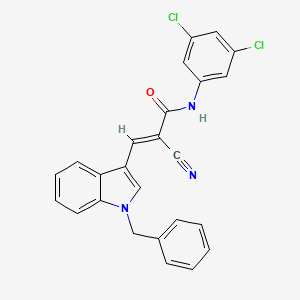![molecular formula C11H10N2O B2483621 2,3-二氢呋喃[2,3-b]喹啉-4-胺 CAS No. 115881-50-0](/img/structure/B2483621.png)
2,3-二氢呋喃[2,3-b]喹啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrofuro[2,3-b]quinolin-4-amine is a chemical compound that falls under the category of quinoline derivatives . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The pyranoquinoline ring system, which is a part of the 2,3-Dihydrofuro[2,3-b]quinolin-4-amine structure, has gained considerable attention .Chemical Reactions Analysis
Quinoline derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, have been synthesized through various chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .科学研究应用
Synthesis of Heteroannulated Quinolones
The quinoline scaffold, which is a part of the “2,3-Dihydrofuro[2,3-b]quinolin-4-amine” structure, is an important construction motif for the development of new drugs . The quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities .
Antifungal Applications
Quinolone-based scaffolds, including “2,3-Dihydrofuro[2,3-b]quinolin-4-amine”, have been found to exhibit antifungal properties .
Anti-inflammatory Applications
These compounds have also been used for their anti-inflammatory properties . This makes them valuable in the treatment of conditions that involve inflammation.
Anti-Diabetes Applications
Quinolone-based compounds have been used in the treatment of diabetes . They can help regulate blood sugar levels and manage the symptoms of this condition.
Anti-Alzheimer’s Disease Applications
These compounds have shown potential in the treatment of Alzheimer’s disease . They may help slow the progression of this neurodegenerative disorder.
Antioxidant Applications
Quinolone-based compounds have been found to exhibit antioxidant properties . This makes them useful in neutralizing harmful free radicals in the body.
Diuretic Applications
These compounds have been used for their diuretic properties . They can help increase the amount of urine produced by the body, aiding in the removal of excess fluids and salts.
Anticancer Applications
Quinoline-containing compounds, including “2,3-Dihydrofuro[2,3-b]quinolin-4-amine”, have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
作用机制
未来方向
Quinoline and its derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, functionalization, and biological activities of these compounds .
属性
IUPAC Name |
2,3-dihydrofuro[2,3-b]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-4H,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHJQLQCPZTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[2,3-b]quinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

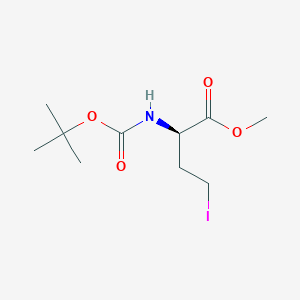
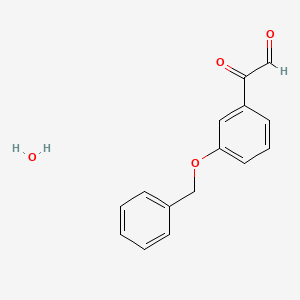
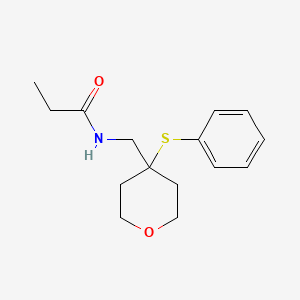


![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)
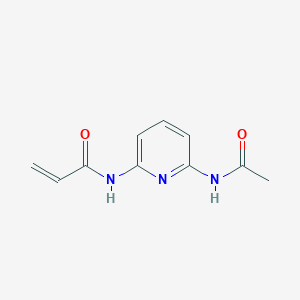
![2-Butyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2483547.png)
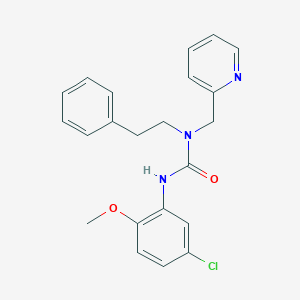
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)
